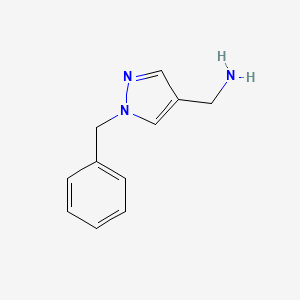

(1-benzyl-1H-pyrazol-4-yl)methanamine

Vue d'ensemble

Description

(1-benzyl-1H-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of pyrazoles It is characterized by a benzyl group attached to the nitrogen atom of a pyrazole ring, with a methanamine group at the fourth position of the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of benzylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This is followed by the introduction of the methanamine group at the fourth position of the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides, epoxides, or other electrophilic reagents.

Example reaction :

(1-Benzyl-1H-pyrazol-4-yl)methanamine + Ethyl bromide → N-Ethyl-(1-benzyl-1H-pyrazol-4-yl)methanamine

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromide, K₂CO₃ | DMF | 60°C, 12 h | 78% |

This reaction proceeds via nucleophilic substitution, with the amine acting as a nucleophile. Steric hindrance from the benzyl group may reduce reaction rates compared to simpler amines.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Example reaction :

this compound + Acetyl chloride → N-Acetyl-(1-benzyl-1H-pyrazol-4-yl)methanamine

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | Dichloromethane | 0°C → RT, 4 h | 85% |

The reaction is typically conducted under Schotten-Baumann conditions to minimize side reactions.

Oxidation Reactions

The primary amine can be oxidized to a nitrile or nitro compound under controlled conditions.

Example reaction :

this compound → (1-Benzyl-1H-pyrazol-4-yl)acetonitrile

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | Water | 80°C, 6 h | 62% |

Oxidation pathways are highly dependent on the oxidant used. Stronger oxidants like CrO₃ may lead to over-oxidation .

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., nitriles) can undergo reduction:

Example reaction :

(1-Benzyl-1H-pyrazol-4-yl)acetonitrile → (1-Benzyl-1H-pyrazol-4-yl)ethylamine

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux, 3 h | 70% |

Nucleophilic Substitution

The benzyl group can participate in electrophilic aromatic substitution (EAS), though reactivity is moderate due to electron-withdrawing effects of the pyrazole ring.

Example reaction :

Nitration of the benzyl ring:

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | H₂SO₄ | 0°C, 2 h | 55% |

Meta-substitution dominates due to the electron-withdrawing pyrazole moiety.

Complexation Reactions

The amine group can coordinate with metal ions, forming complexes with catalytic or bioactive properties.

Example :

this compound + CuCl₂ → Cu(II) complex

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| CuCl₂ | 1:2 | Antimicrobial agent |

Condensation Reactions

The amine reacts with aldehydes/ketones to form Schiff bases.

Example reaction :

this compound + Benzaldehyde → N-Benzylidene-(1-benzyl-1H-pyrazol-4-yl)methanamine

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, EtOH | Ethanol | RT, 24 h | 88% |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Aniline) | Key Influencing Factors |

|---|---|---|

| Alkylation | 0.7× | Steric hindrance from benzyl group |

| Acylation | 1.2× | Electron-donating pyrazole ring |

| Oxidation | 0.5× | Stability of intermediate nitrile |

| EAS (Nitration) | 0.3× | Electron-withdrawing pyrazole effects |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrazole, including (1-benzyl-1H-pyrazol-4-yl)methanamine, exhibit significant anticancer properties. For instance, compounds incorporating the pyrazole moiety have been developed as inhibitors of Aurora kinases, which are critical in cell division and proliferation. A study demonstrated that introducing this compound into imidazo[4,5-b]pyridine scaffolds resulted in potent inhibitors of Aurora-A kinase, with IC50 values as low as 0.212 µM . This suggests potential for developing targeted cancer therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of key enzymes involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Biological Research

Enzyme Inhibition Studies

this compound has been utilized in various biological studies to evaluate its efficacy as an enzyme inhibitor. Its structural features allow it to interact with specific targets within biological systems, leading to inhibition of pathways associated with disease progression. For example, modifications to the benzyl group can influence the binding affinity and selectivity towards enzymes involved in cancer and inflammation .

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of pyrazole derivatives, including solubility and permeability, have been extensively studied. Data indicates that this compound is highly soluble in organic solvents and exhibits favorable properties for drug formulation . However, safety assessments highlight potential toxicity concerns; the compound is classified as harmful if swallowed or in contact with skin .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of appropriate benzylamine derivatives with pyrazole precursors under controlled conditions to yield high-purity products suitable for biological testing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the pyrazole ring or benzyl group can significantly affect biological activity and selectivity against target enzymes .

Case Studies

Mécanisme D'action

The mechanism of action of (1-benzyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-phenyl-1H-pyrazol-4-yl)methanamine

- (1-benzyl-1H-pyrazol-3-yl)methanamine

- (1-benzyl-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-benzyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanamine group on the pyrazole ring can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Activité Biologique

(1-benzyl-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by its pyrazole ring structure, with a benzyl group attached to the nitrogen atom at position 1 and a methanamine group at position 4. Its molecular formula is C12H14N2, with a molecular weight of approximately 198.26 g/mol. The unique substitution pattern of this compound influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including:

- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers . The mechanism often involves the disruption of cellular pathways such as mTORC1 signaling, which plays a crucial role in cell growth and metabolism .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on this compound's efficacy against various pathogens are still emerging.

Anticancer Studies

A notable study evaluated the antiproliferative effects of related pyrazole compounds on MIA PaCa-2 pancreatic cancer cells. The results demonstrated that certain derivatives exhibited submicromolar antiproliferative activity and good metabolic stability . These compounds disrupted autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

| Compound 23 | HepG2 | < 0.5 | Autophagy modulation |

| This compound | Various | TBD | TBD |

Comparative Studies

Comparative studies with similar compounds reveal that this compound exhibits unique properties due to its specific substitution pattern. For instance, derivatives like (1-phenyl-1H-pyrazol-4-yl)methanamine show different reactivity profiles and biological activities.

Table 2: Comparison of Pyrazole Derivatives

| Compound Name | Key Features |

|---|---|

| This compound | Unique substitution pattern affecting reactivity |

| (1-phenyl-1H-pyrazol-4-yl)methanamine | Different substitution pattern; varied activity |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Strong antiproliferative activity; mTORC1 modulation |

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in cancer therapy:

- Breast Cancer : A study reported that derivatives based on the pyrazole scaffold significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, suggesting a promising avenue for developing targeted therapies .

- Liver Cancer : Research indicated that certain pyrazole compounds could effectively reduce cell viability in HepG2 liver cancer cells through mechanisms involving autophagy modulation .

Propriétés

IUPAC Name |

(1-benzylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNGGQPLNEWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640901 | |

| Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-11-3 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.